2,4-Dichloro-5-isopropoxyanilinium chloride
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Overview
Description
2,4-Dichloro-5-isopropoxyanilinium chloride is a chemical compound with the molecular formula C9H12Cl3NO It is known for its unique structure, which includes two chlorine atoms, an isopropoxy group, and an anilinium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-isopropoxyanilinium chloride typically involves the reaction of 2,4-dichloroaniline with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the chloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-isopropoxyanilinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
2,4-Dichloro-5-isopropoxyanilinium chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-isopropoxyanilinium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: Shares the dichloroaniline core but lacks the isopropoxy group.
5-Isopropoxyaniline: Contains the isopropoxy group but lacks the dichloro substitution.
2,4-Dichloro-5-methoxyaniline: Similar structure with a methoxy group instead of an isopropoxy group.
Uniqueness
2,4-Dichloro-5-isopropoxyanilinium chloride is unique due to the combination of its dichloro and isopropoxy groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for certain applications where these properties are desired.
Properties
CAS No. |
85554-76-3 |
---|---|
Molecular Formula |
C9H12Cl3NO |
Molecular Weight |
256.6 g/mol |
IUPAC Name |
(2,4-dichloro-5-propan-2-yloxyphenyl)azanium;chloride |
InChI |
InChI=1S/C9H11Cl2NO.ClH/c1-5(2)13-9-4-8(12)6(10)3-7(9)11;/h3-5H,12H2,1-2H3;1H |
InChI Key |
JKPVETCTFQLDDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)[NH3+])Cl)Cl.[Cl-] |
Origin of Product |
United States |
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